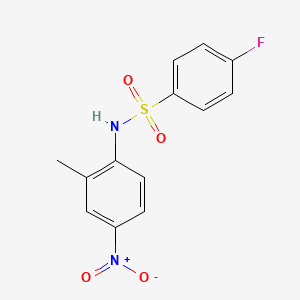
4-fluoro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide: is a chemical compound with the following properties:
Molecular Formula: CHFNOS
CAS Number: 1766-58-1
Molecular Weight: 296.279 g/mol
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves the introduction of a fluorine atom and a nitro group onto a benzene ring. Specific synthetic routes may vary, but one common approach is via nucleophilic aromatic substitution (SNAr) reactions.
Reaction Conditions::Fluorination: Fluorination can be achieved using reagents like or in an appropriate solvent.
Nitration: Nitration can be carried out using and a suitable acid catalyst.
Industrial Production:: Industrial-scale production methods may involve continuous flow processes or batch reactions. detailed industrial protocols are proprietary and not widely available.
Chemical Reactions Analysis
Reactions::
Oxidation: The nitro group can undergo reduction to form an amino group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Reduction: Reduction of the nitro group to an amino group is a common transformation.
Fluorination: Tetrafluoroboric acid, potassium fluoride, organic solvents.
Nitration: Nitric acid, sulfuric acid, elevated temperature.
Reduction: Hydrogen gas (catalytic), reducing agents.
Major Products:: The major products depend on the specific reaction conditions. the final compound will retain the 4-fluoro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide structure.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential biological activity.
Medicine: Studied for pharmacological properties.
Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
Biological Activity
4-Fluoro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide is a synthetic organic compound classified under sulfonamides. Its molecular formula is C13H12N2O4S, with a molecular weight of approximately 310.3 g/mol. This compound has garnered attention due to its diverse biological activities, particularly its role as an inhibitor of carbonic anhydrase isoenzymes, which are vital in various physiological processes.
Structural Characteristics
The compound features a 4-fluoro substituent on one benzene ring and a 2-methyl-4-nitrophenyl group attached to the sulfonamide nitrogen. This unique structure allows it to serve as an important intermediate in the synthesis of various complex molecules, particularly in medicinal chemistry where it aids in creating compounds with tailored biological properties .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Carbonic Anhydrase Inhibition : The compound has been studied for its inhibitory effects on carbonic anhydrase isoenzymes. This action is significant in therapeutic contexts, particularly for conditions such as glaucoma and epilepsy, where modulation of carbonic anhydrase activity can be beneficial .
- Behavioral Effects : A study investigated the effects of related sulfonamides on nicotine-induced behavioral sensitization in mice. The findings indicated that compounds similar to this compound could attenuate nicotine-induced locomotor activity, suggesting potential applications in treating addiction-related behaviors .
- Inhibition of Cancer Pathways : Other studies have explored the compound's ability to inhibit pathways associated with cancer proliferation. For instance, it has shown promise in inhibiting the Wnt/β-catenin signaling pathway, which is frequently upregulated in various cancers .
The primary mechanism through which this compound exerts its biological effects appears to be through the inhibition of specific enzymes and pathways:
- Carbonic Anhydrase Inhibition : By inhibiting carbonic anhydrase, the compound can alter acid-base balance and respiratory functions, which may lead to therapeutic benefits in relevant medical conditions .
- Modulation of Neurotransmitter Release : In behavioral studies, it was observed that the compound could stabilize glutamate release and enhance dopaminergic tone, indicating a potential mechanism for its effects on addiction and neuroplasticity .
- Cancer Cell Signaling Pathway Modulation : The compound's ability to inhibit β-catenin translocation suggests it may interfere with cancer cell proliferation mechanisms by disrupting critical signaling pathways .
Research Findings and Case Studies
Properties
Molecular Formula |
C13H11FN2O4S |
|---|---|
Molecular Weight |
310.30 g/mol |
IUPAC Name |
4-fluoro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H11FN2O4S/c1-9-8-11(16(17)18)4-7-13(9)15-21(19,20)12-5-2-10(14)3-6-12/h2-8,15H,1H3 |
InChI Key |
RESDUXJRTXMHFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















